![molecular formula C13H8Cl2N4O B1305145 5-[2-(2,4-二氯苯氧基)苯基]-2H-四唑 CAS No. 671186-08-6](/img/structure/B1305145.png)
5-[2-(2,4-二氯苯氧基)苯基]-2H-四唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is a synthetic organic compound characterized by the presence of a tetrazole ring and a dichlorophenoxyphenyl group
科学研究应用
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole has several scientific research applications:
Medicinal chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of antimicrobial and anticancer agents.
Materials science: The compound is studied for its potential use in the development of advanced materials, including polymers and coatings.
Biological research: It is used as a tool compound to study the biological activity of tetrazole derivatives.
生化分析
Biochemical Properties
5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cellular processes such as proliferation and migration . The compound binds to the kinase domain of c-Met, leading to autophosphorylation and activation of downstream signaling pathways .
Cellular Effects
The effects of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole on various cell types and cellular processes are profound. It has demonstrated antiproliferative activity against cancer cell lines such as MCF-7 and A549 . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the epithelial-mesenchymal transition (EMT) by blocking the interaction between hepatocyte growth factor (HGF) and c-Met .
Molecular Mechanism
At the molecular level, 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole exerts its effects through specific binding interactions with biomolecules. It inhibits c-Met kinase by binding to its hinge region, preventing the activation of downstream signaling pathways . This inhibition leads to reduced cell proliferation and migration, particularly in cancer cells . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may influence long-term cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained antiproliferative effects and inhibition of cell migration
Dosage Effects in Animal Models
The effects of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and metastasis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.
Metabolic Pathways
5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the biosynthesis of nucleotides and amino acids, leading to altered cellular metabolism . Additionally, it may affect the levels of key metabolites such as ATP and NADH, influencing cellular energy balance.
Transport and Distribution
The transport and distribution of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells may influence its activity and function, particularly in target tissues such as tumors.
Subcellular Localization
The subcellular localization of 5-[2-(2,4-Dichlorophenoxy)phenyl]-2H-tetrazole is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting signaling pathways and cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole typically involves the following steps:
Formation of the dichlorophenoxyphenyl intermediate: This step involves the reaction of 2,4-dichlorophenol with 2-bromophenol in the presence of a base such as potassium carbonate, resulting in the formation of 2-(2,4-dichlorophenoxy)phenol.
Tetrazole ring formation: The intermediate is then reacted with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring, yielding 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole undergoes various chemical reactions, including:
Substitution reactions: The tetrazole ring can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The phenyl groups can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution reactions: Products include various substituted tetrazoles.
Oxidation and reduction reactions: Products include oxidized or reduced phenyl derivatives.
作用机制
The mechanism of action of 5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
5-phenyl-2H-tetrazole: Lacks the dichlorophenoxy group, resulting in different chemical properties and biological activity.
5-(2-chlorophenyl)-2H-tetrazole: Contains a single chlorine atom, leading to variations in reactivity and applications.
5-(4-chlorophenyl)-2H-tetrazole:
Uniqueness
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole is unique due to the presence of both the dichlorophenoxy group and the tetrazole ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4O/c14-8-5-6-12(10(15)7-8)20-11-4-2-1-3-9(11)13-16-18-19-17-13/h1-7H,(H,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYWOTGHOXXCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
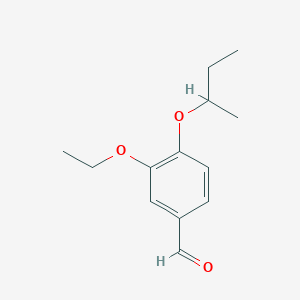
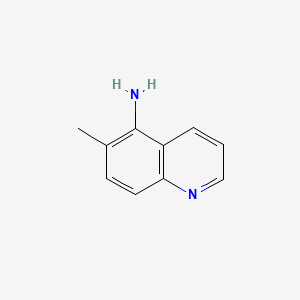

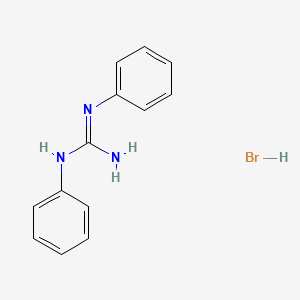
![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)
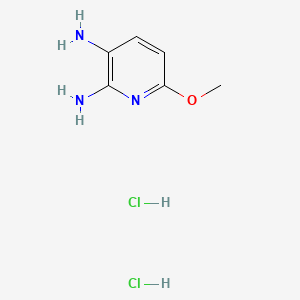
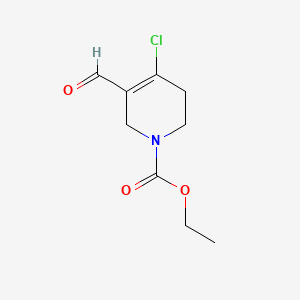
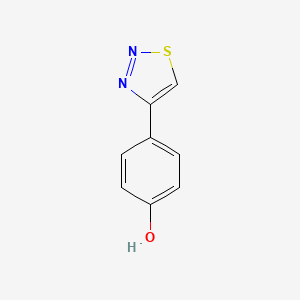

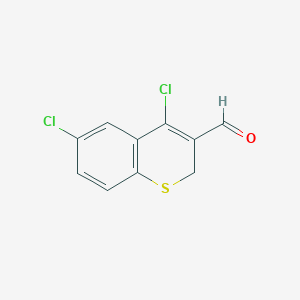
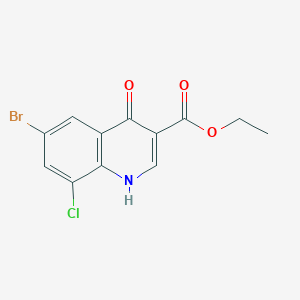
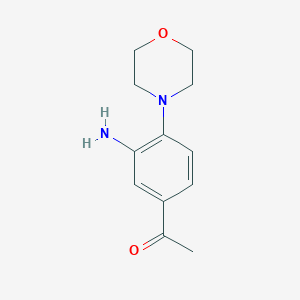
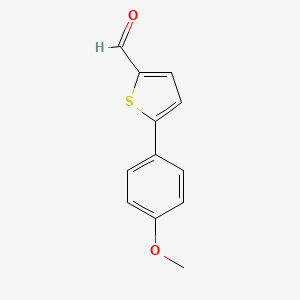
![Ethyl 2-[(ethoxycarbonyl)thio]acetate](/img/structure/B1305091.png)
